N'-[(1Z)-1-(4-ethoxyphenyl)ethylidene]-2,2-bis(3-methylphenyl)cyclopropanecarbohydrazide
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Overview
Description
N’-[(1Z)-1-(4-ETHOXYPHENYL)ETHYLIDENE]-2,2-BIS(3-METHYLPHENYL)CYCLOPROPANE-1-CARBOHYDRAZIDE is a complex organic compound with the molecular formula C28H30N2O2 This compound is characterized by its unique structure, which includes a cyclopropane ring and multiple aromatic groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1Z)-1-(4-ETHOXYPHENYL)ETHYLIDENE]-2,2-BIS(3-METHYLPHENYL)CYCLOPROPANE-1-CARBOHYDRAZIDE typically involves the condensation of 4-ethoxybenzaldehyde with 2,2-bis(3-methylphenyl)cyclopropane-1-carbohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, it is likely that similar procedures to those used in laboratory synthesis are employed, with adjustments for scale and efficiency. This may include the use of continuous flow reactors and automated purification systems to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
N’-[(1Z)-1-(4-ETHOXYPHENYL)ETHYLIDENE]-2,2-BIS(3-METHYLPHENYL)CYCLOPROPANE-1-CARBOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Bromine in acetic acid for bromination.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
N’-[(1Z)-1-(4-ETHOXYPHENYL)ETHYLIDENE]-2,2-BIS(3-METHYLPHENYL)CYCLOPROPANE-1-CARBOHYDRAZIDE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of N’-[(1Z)-1-(4-ETHOXYPHENYL)ETHYLIDENE]-2,2-BIS(3-METHYLPHENYL)CYCLOPROPANE-1-CARBOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- N’-[(1Z)-1-(4-HYDROXYPHENYL)ETHYLIDENE]-2,2-BIS(3-METHYLPHENYL)CYCLOPROPANE-1-CARBOHYDRAZIDE
- N’-[(1Z)-1-(4-METHOXYPHENYL)ETHYLIDENE]-2,2-BIS(3-METHYLPHENYL)CYCLOPROPANE-1-CARBOHYDRAZIDE
Uniqueness
N’-[(1Z)-1-(4-ETHOXYPHENYL)ETHYLIDENE]-2,2-BIS(3-METHYLPHENYL)CYCLOPROPANE-1-CARBOHYDRAZIDE is unique due to its specific ethoxyphenyl group, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds that may have different substituents, leading to variations in their properties and applications.
Properties
Molecular Formula |
C28H30N2O2 |
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Molecular Weight |
426.5 g/mol |
IUPAC Name |
N-[(Z)-1-(4-ethoxyphenyl)ethylideneamino]-2,2-bis(3-methylphenyl)cyclopropane-1-carboxamide |
InChI |
InChI=1S/C28H30N2O2/c1-5-32-25-14-12-22(13-15-25)21(4)29-30-27(31)26-18-28(26,23-10-6-8-19(2)16-23)24-11-7-9-20(3)17-24/h6-17,26H,5,18H2,1-4H3,(H,30,31)/b29-21- |
InChI Key |
CARHVDIOKANJDV-ANYBSYGZSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C(=N\NC(=O)C2CC2(C3=CC=CC(=C3)C)C4=CC=CC(=C4)C)/C |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=NNC(=O)C2CC2(C3=CC=CC(=C3)C)C4=CC=CC(=C4)C)C |
Origin of Product |
United States |
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